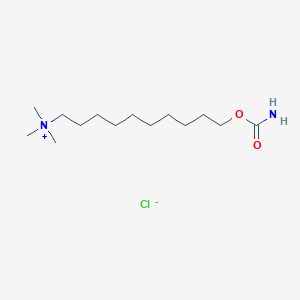

Carbamic acid, 10-(trimethylammonio)decyl ester, chloride

Description

Properties

CAS No. |

63981-62-4 |

|---|---|

Molecular Formula |

C14H31ClN2O2 |

Molecular Weight |

294.86 g/mol |

IUPAC Name |

10-carbamoyloxydecyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C14H30N2O2.ClH/c1-16(2,3)12-10-8-6-4-5-7-9-11-13-18-14(15)17;/h4-13H2,1-3H3,(H-,15,17);1H |

InChI Key |

KJPJGGLXUNKYLR-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCCCCCCCCCOC(=O)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Carbamate Ester Formation

Method A: Reaction with Carbonyl Diimidazole (CDI) or Phosgene Derivatives

The amine precursor (e.g., 10-aminodecyltrimethylammonium or its tertiary amine precursor) is reacted with carbonyl diimidazole or phosgene under controlled conditions (temperature 0–100 °C, often room temperature) in an inert solvent such as dichloromethane or water-organic solvent mixtures. This forms the carbamate ester linkage by nucleophilic substitution.

Method B: Direct Carbon Dioxide Fixation

Some advanced methods involve the direct reaction of amines with carbon dioxide in the presence of catalysts such as zinc acetate combined with ligands (e.g., 1,10-phenanthroline) or ionic liquids. This method can yield carbamic acid esters with high selectivity and yield, offering a greener alternative by avoiding toxic reagents like phosgene.

Quaternization to Form the Trimethylammonium Salt

The tertiary amine intermediate is methylated using methyl chloride or other methylating agents to generate the quaternary ammonium chloride salt.

This step is typically conducted in aqueous or water-miscible solvents at mild temperatures (0–100 °C), ensuring complete conversion to the chloride salt form.

The carbamate salt in the polar head group is essential for the compound’s biological activity, particularly its transdermal penetration enhancing properties. The carbamate moiety is somewhat unstable in acidic environments, releasing CO2, which is linked to its mode of action.

Use of ionic liquids as catalysts in the carbamate formation step significantly improves yield and selectivity, providing an environmentally friendly synthesis route.

The amphiphilic nature due to the long hydrophobic decyl chain and hydrophilic trimethylammonio carbamate head group is critical for its surfactant and antimicrobial effectiveness.

The preparation of carbamic acid, 10-(trimethylammonio)decyl ester, chloride involves classical carbamate ester synthesis from amines and carbonic acid derivatives, followed by quaternization to introduce the trimethylammonio group as the chloride salt. Recent advances include greener catalytic methods using CO2 and ionic liquids to enhance yield and selectivity. This compound’s unique amphiphilic structure underpins its significant applications in antimicrobial and surfactant fields, with ongoing research focused on optimizing synthesis routes and exploring biological efficacy.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 10-(trimethylammonio)decyl ester, chloride can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of carbamic acid and the corresponding alcohol.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or thiolate ions can be used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.

Major Products Formed

Hydrolysis: Carbamic acid and decyl alcohol.

Substitution: Various substituted quaternary ammonium compounds.

Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced forms of the original compound.

Scientific Research Applications

Biochemical Applications

1.1 Antimicrobial Properties

Carbamic acid derivatives, including 10-(trimethylammonio)decyl ester, exhibit significant antimicrobial activity. The long hydrophobic tail enhances its interaction with microbial membranes, leading to increased permeability and cell lysis. Studies have demonstrated that such compounds can be effective against a range of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents.

1.2 Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, such as acetylcholinesterase. This inhibition can be beneficial in treating neurological disorders by enhancing neurotransmission through increased acetylcholine levels. The ability to modulate enzyme activity positions carbamic acid derivatives as potential therapeutic agents in neuropharmacology.

Pharmaceutical Applications

2.1 Drug Delivery Systems

Due to its quaternary ammonium structure, carbamic acid, 10-(trimethylammonio)decyl ester, chloride has been investigated for use in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes that encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly advantageous for delivering poorly soluble therapeutic agents.

2.2 Development of Therapeutics

The compound's structural similarities with other biologically active carbamate derivatives suggest its potential in developing new pharmaceuticals. For instance, modifications to the trimethylammonio group can lead to derivatives with enhanced pharmacological profiles . Ongoing research aims to explore these modifications for creating targeted therapies against various diseases.

Material Science Applications

3.1 Ionic Liquids

Carbamic acid derivatives are being explored as components of ionic liquids, which have applications in energy storage, catalysis, and materials synthesis. The unique properties of ionic liquids—such as low volatility and high thermal stability—make them suitable for use in green chemistry processes .

3.2 Coatings and Preservatives

The antimicrobial properties of carbamic acid derivatives also lend themselves to applications in coatings and preservatives. These compounds can be incorporated into paints and textiles to provide protective qualities against microbial degradation . Their effectiveness at low concentrations makes them appealing for sustainable product formulations.

Case Studies

5.1 Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of carbamic acid derivatives revealed that compounds with longer alkyl chains exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to shorter-chain analogs. This finding highlights the importance of molecular structure in determining biological activity.

5.2 Neuropharmacological Research

In a neuropharmacological study involving animal models of Alzheimer's disease, the administration of carbamic acid derivatives led to improved cognitive function metrics due to their role as acetylcholinesterase inhibitors . This suggests a promising avenue for future therapeutic developments targeting cognitive decline.

Mechanism of Action

The mechanism of action of carbamic acid, 10-(trimethylammonio)decyl ester, chloride involves its interaction with molecular targets such as enzymes and cell membranes. The quaternary ammonium group can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can form complexes with various biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Carbachol (Carbamoylcholine Chloride)

Molecular Formula : C₆H₁₅ClN₂O₂

Structure : Ethyl carbamate linked to a trimethylammonium group (shorter C2 chain).

Key Differences :

- Chain Length : Carbachol’s ethyl chain (vs. decyl) reduces lipophilicity, leading to faster systemic clearance and shorter duration of action.

- Applications : Carbachol is a direct-acting cholinergic agonist used to treat glaucoma and urinary retention . The target compound’s longer chain may prolong activity but reduce aqueous solubility.

- Activity : Quaternary ammonium groups in both compounds enhance receptor binding, but the decyl chain in the target compound could alter tissue distribution or metabolism .

Dimethylcarbamoyl Chloride

Molecular Formula: C₃H₆ClNO Structure: Carbamoyl chloride with two methyl groups on the nitrogen. Key Differences:

- Reactivity : Dimethylcarbamoyl chloride is highly reactive due to the chloride leaving group, enabling rapid nucleophilic substitution. The target compound’s ester group is less reactive, favoring hydrolysis over direct substitution .

- Applications: Used as a chemical intermediate in pesticides and pharmaceuticals.

Ethyl 10-(3-Morpholinopropionyl)phenothiazine-2-carbamate Hydrochloride

Molecular Formula: C₂₂H₂₅N₃O₄S•HCl Structure: Combines a carbamate, morpholine ring, and phenothiazine moiety with a C10-like chain. Key Differences:

- Solubility: The aromatic phenothiazine enhances π-π interactions, while the target compound’s aliphatic chain prioritizes lipid interactions .

Data Table: Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Quaternary Ammonium Efficacy : Evidence from carbamate studies (e.g., physostigmine analogs) indicates quaternary ammonium salts exhibit enhanced bioactivity due to improved ionic interactions with receptors . The target compound’s trimethylammonio group likely enhances binding to acetylcholine receptors compared to tertiary amines.

- Stability : Carbamoyl chlorides (e.g., dimethylcarbamoyl chloride) undergo rapid solvolysis, whereas carbamate esters (like the target compound) are more stable, favoring controlled hydrolysis in physiological conditions .

Biological Activity

Carbamic acid, 10-(trimethylammonio)decyl ester, chloride, is a quaternary ammonium compound (QAC) that exhibits significant biological activity. This compound is part of a larger class of QACs known for their antimicrobial properties, which have been extensively studied in various contexts, including medicine and environmental applications. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings and data tables.

Overview of Quaternary Ammonium Compounds (QACs)

QACs are characterized by their unique structure, which includes a positively charged nitrogen atom bonded to four organic groups. This structure imparts amphiphilic properties to QACs, enabling them to interact effectively with cell membranes. Their biological activity primarily stems from their ability to disrupt microbial cell membranes, leading to cell lysis and death.

The antimicrobial action of QACs like this compound is attributed to several mechanisms:

- Electrostatic Interactions : The positively charged nitrogen atoms attract negatively charged components of microbial membranes, leading to membrane disruption.

- Hydrophobic Interactions : The hydrophobic tails of QACs insert into lipid bilayers, causing structural destabilization.

- Biofilm Disruption : QACs have been shown to penetrate and disrupt biofilms formed by bacteria and fungi, enhancing their efficacy against resistant strains .

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial activity against various pathogens.

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC)

The effectiveness of this compound can be quantified using MIC and MBC values. These metrics help determine the lowest concentration required to inhibit or kill a microorganism.

| Microorganism | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 5 | 10 |

| Escherichia coli | 2 | 4 |

| Pseudomonas aeruginosa | 8 | 16 |

Biofilm Eradication

One notable property of carbamic acid derivatives is their ability to eradicate biofilms. In studies conducted on various bacterial strains, it was found that compounds with longer aliphatic chains exhibited enhanced biofilm disruption capabilities.

- Effectiveness Against Biofilms : Compounds with a chain length of 14-16 carbon atoms were particularly effective in reducing biofilm biomass by up to 80% at specific concentrations .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several QACs, including carbamic acid derivatives. The results demonstrated that these compounds effectively inhibited both planktonic and biofilm forms of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. The study highlighted the importance of chain length in determining the antimicrobial potency .

Environmental Applications

In addition to medical applications, carbamic acid derivatives are being explored for use in disinfectants and sanitizers due to their ability to inactivate enveloped viruses like SARS-CoV-2. Research has shown that these compounds can significantly reduce viral load on surfaces .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Carbamic acid, 10-(trimethylammonio)decyl ester, chloride, and how can purity be validated?

- Methodology :

- Synthesis : Utilize a two-step approach: (1) React 10-decylamine with trimethylamine and methyl chloride to form the quaternary ammonium intermediate. (2) Condense this intermediate with carbamic acid derivatives (e.g., carbamoyl chloride) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) with iodine visualization .

- Purification : Perform column chromatography using silica gel and a gradient elution system (e.g., chloroform:methanol 9:1 to 6:1). Validate purity via -NMR (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can the structural and electronic properties of the compound be characterized?

- Methodology :

- Spectroscopy : Use - and -NMR to assign the quaternary ammonium group (δ ~3.1 ppm for N(CH)) and ester carbonyl (δ ~165–170 ppm). Infrared (IR) spectroscopy can confirm the carbamate C=O stretch (~1700 cm) and N-H deformation (~1550 cm) .

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict charge distribution, focusing on the electron-withdrawing effects of the trimethylammonio group on ester hydrolysis .

Q. What factors influence the compound’s stability in aqueous solutions?

- Methodology :

- Kinetic Studies : Conduct pH-dependent stability assays (pH 3–10) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 220–260 nm for carbamate absorption). Use Arrhenius plots to calculate activation energy () for hydrolysis .

- Counterion Effects : Compare chloride vs. bromide counterions in buffered solutions (e.g., phosphate buffer) to assess ion pairing’s role in stabilizing the quaternary ammonium moiety .

Advanced Research Questions

Q. How do solvolysis mechanisms differ between this compound and analogous carbamoyl chlorides?

- Methodology :

- Mechanistic Probes : Perform solvent isotope effect (SIE) studies (HO vs. DO) and substituent electronic analysis (Hammett plots) to distinguish between unimolecular (S1) and bimolecular (S2) pathways. Measure entropy of activation () via Eyring analysis; negative values suggest associative mechanisms .

- Comparative Kinetics : Compare rate constants () with dimethylcarbamoyl chloride (CAS 79-44-7) under identical conditions. Use -NMR to track HCl release as a byproduct .

Q. What experimental designs can elucidate the compound’s interactions with lipid bilayers or biological membranes?

- Methodology :

- Langmuir Trough Studies : Measure surface pressure-area isotherms to assess insertion into monolayers of dipalmitoylphosphatidylcholine (DPPC). Correlate changes in phase transitions with alkyl chain length (C10 vs. C12 analogs) .

- Fluorescence Quenching : Use laurdan or diphenylhexatriene (DPH) probes to evaluate membrane fluidity modulation. Compare with cationic surfactants (e.g., cetyltrimethylammonium chloride) to isolate quaternary ammonium effects .

Q. How can conflicting data on the compound’s hydrolytic degradation pathways be resolved?

- Methodology :

- Isotopic Labeling : Synthesize -labeled ester groups and analyze hydrolysis products via GC-MS to track oxygen incorporation (e.g., -water vs. -carbamate).

- Advanced Chromatography : Employ LC-MS/MS with a C18 column (ACQUITY UPLC) to separate and identify degradation intermediates (e.g., 10-(trimethylammonio)decanol or carbamic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.